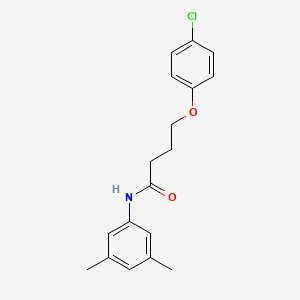

4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide

Description

Properties

IUPAC Name |

4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-13-10-14(2)12-16(11-13)20-18(21)4-3-9-22-17-7-5-15(19)6-8-17/h5-8,10-12H,3-4,9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMRDRJTJVJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide typically involves the following steps:

Formation of 4-chlorophenoxybutanoic acid: This can be achieved by reacting 4-chlorophenol with butyric acid in the presence of a dehydrating agent such as thionyl chloride.

Amidation Reaction: The 4-chlorophenoxybutanoic acid is then reacted with 3,5-dimethylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

a) N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide

b) N-(3,5-Dimethylphenyl)-4-(4-Hydroxyphenyl)Butanamide (12d)

- Structure: Replaces the 4-chlorophenoxy group with a 4-hydroxyphenyl moiety.

- Synthesis: Synthesized via coupling of 4-(4-hydroxyphenyl)butanoic acid with 3,5-dimethylaniline under microwave conditions (yield: 44–90.5%) .

- Activity: Acts as a radiotherapy sensitizer, contrasting with the PET-inhibiting role of the chlorophenoxy variant. The hydroxyl group may reduce metabolic stability compared to the chloro substituent .

c) N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide

- Structure : Contains a trichloroacetyl group instead of a butanamide chain.

- Crystallography: Exhibits distinct solid-state geometry due to steric and electronic effects of trichloromethyl and meta-methyl groups. The compound crystallizes in a monoclinic system, highlighting the role of substituent positioning in molecular packing .

Phenoxy-Substituted Amides with Varying Backbones

a) N-(3,5-Dimethylphenyl)-2-(4-Hydroxyphenyl)Acetamide (12a)

- Structure : Shorter acetamide chain with a 4-hydroxyphenyl substituent.

b) N-(4-(5-Chloropyridin-3-Yl)Phenyl)-2-(2-(Cyclopropanesulfonamido)Pyrimidin-4-Yl)Butanamide

- Structure: Features a pyridinyl-sulfonamido substituent instead of chlorophenoxy.

- Activity : Functions as a human CTPS1 inhibitor for treating proliferative diseases, demonstrating how backbone flexibility and heterocyclic substituents redirect biological targeting .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Biological Activity | IC₅₀/EC₅₀ | Key Property |

|---|---|---|---|---|---|

| 4-(4-Chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide | Butanamide | 4-Cl-phenoxy, 3,5-dimethylphenyl | PET inhibition (potential) | Not reported | High lipophilicity |

| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | Naphthalene carboxamide | 3,5-dimethylphenyl | PET inhibition | ~10 µM | Enhanced aromatic stacking |

| N-(3,5-Dimethylphenyl)-4-(4-hydroxyphenyl)butanamide | Butanamide | 4-OH-phenyl | Radiotherapy sensitization | Not reported | Metabolic instability |

| N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide | Butanamide | Pyridinyl-sulfonamido | CTPS1 inhibition | Patent data | Heterocyclic specificity |

Research Findings and Mechanistic Insights

- Substituent Positioning : Meta-substitution (3,5-dimethyl) on the phenyl ring enhances steric stability and interaction with biological targets, as seen in PET inhibitors and crystallographic studies .

- Electron Effects: Chlorophenoxy groups (electron-withdrawing) improve binding affinity in photosynthetic systems compared to hydroxyl groups .

- Backbone Flexibility : Butanamide chains balance lipophilicity and conformational adaptability, enabling diverse applications from herbicides to anticancer agents .

Biological Activity

4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a chlorophenoxy group and a dimethylphenyl moiety, contributing to its unique biological profile. Its structure can be represented as follows:

The biological activity of 4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate various biological pathways, particularly those related to inflammation and microbial resistance.

- Enzyme Interaction : The compound can bind to phospholipases and other enzymes, influencing their activity and potentially leading to anti-inflammatory effects.

- Receptor Modulation : It may act on various receptors involved in inflammatory responses, although the exact targets remain under investigation.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : In vitro assays have shown that it can inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anti-inflammatory | Reduced IL-1β and TNF-α levels | |

| Enzyme Inhibition | Modulation of phospholipase activity |

Case Studies

Several studies have highlighted the compound's efficacy in biological assays:

- In Vitro Anti-inflammatory Study : A study conducted on human liver hepatocytes demonstrated that treatment with 4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide significantly decreased levels of inflammatory cytokines without causing hepatotoxicity .

- Microbial Assays : The compound was tested against various bacterial strains in a series of assays, showing promising results in inhibiting growth compared to control groups.

Research Findings

Recent research has explored the compound's potential applications in drug development. It is being investigated as a lead compound for developing new therapeutic agents aimed at treating inflammatory diseases and infections.

- Synthesis and Derivatives : The compound serves as a building block for synthesizing more complex molecules, which may enhance its biological activity or alter its pharmacokinetic properties.

- Comparative Studies : Comparisons with structurally similar compounds indicate that 4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide possesses unique properties that may confer advantages in specific therapeutic contexts.

Q & A

Basic Questions

Q. What experimental conditions are optimal for synthesizing 4-(4-chlorophenoxy)-N-(3,5-dimethylphenyl)butanamide?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or amide coupling. For example, reacting 4-(4-chlorophenoxy)butanoyl chloride with 3,5-dimethylaniline in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product .

- Key Parameters :

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C (initial), RT (stirring) |

| Reaction Time | 12–24 hours |

| Purification | Column chromatography (EtOAc/Hexane) |

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : H and C NMR to identify aromatic protons (δ 6.8–7.4 ppm for chlorophenoxy and dimethylphenyl groups) and amide carbonyl (δ ~165 ppm).

- IR : Stretching vibrations for C=O (amide I band, ~1650 cm) and N-H (amide II band, ~1550 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] .

Q. How can solubility and stability be assessed for this compound in biological assays?

- Methodological Answer :

- Solubility : Use DMSO for initial stock solutions, followed by dilution in assay buffers (e.g., PBS). Measure solubility via nephelometry or UV-Vis spectroscopy.

- Stability : Incubate at 37°C in PBS or cell culture medium. Monitor degradation over 24–72 hours using HPLC .

Advanced Questions

Q. How can computational modeling optimize reaction pathways for large-scale synthesis?

- Methodological Answer :

- Use density functional theory (DFT) to model transition states and identify energy barriers.

- Combine with reaction path search algorithms (e.g., GRRM) to predict intermediates.

- Validate with microreactor experiments to test computational predictions .

Q. What statistical approaches resolve contradictions in bioactivity data (e.g., varying IC values across studies)?

- Methodological Answer :

- Apply factorial design to test variables (e.g., cell line, incubation time, solvent concentration).

- Use ANOVA or multivariate regression to identify confounding factors.

- Validate with dose-response curves and replicate studies under standardized conditions .

Q. How to design enzyme inhibition studies targeting this compound’s potential bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases).

- Kinetic Assays : Measure enzyme activity via spectrophotometry (e.g., NADH depletion for dehydrogenases).

- IC Determination : Use non-linear regression of inhibition data .

Q. What crystallographic methods elucidate this compound’s solid-state interactions?

- Methodological Answer :

- Grow single crystals via slow evaporation (e.g., ethanol/water mixtures).

- Perform X-ray diffraction (XRD) to resolve crystal packing and hydrogen-bonding networks (e.g., amide N-H···O interactions).

- Compare with related structures (e.g., benzamide analogs) to infer stability trends .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity?

- Methodological Answer :

- Re-evaluate MIC (Minimum Inhibitory Concentration) assays using standardized CLSI guidelines.

- Test against isogenic bacterial strains to rule out resistance mechanisms.

- Cross-validate with transcriptomic profiling to identify off-target effects .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.